cis-Aconitic anhydride

Protein bioconjugation Reversible lysine blocking Enzyme engineering

cis-Aconitic anhydride (CAS 6318-55-4), also known as (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride, is a cyclic dicarboxylic acid anhydride derived from cis-aconitic acid, possessing the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol. It is commercially available at ≥98% purity as a white to pale yellow crystalline solid (mp 75–78 °C), and is supplied by major vendors including Thermo Scientific (Alfa Aesar portfolio), Aladdin Scientific, and MedChemExpress.

Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
CAS No. 6318-55-4
Cat. No. B027748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Aconitic anhydride
CAS6318-55-4
Synonyms2,5-dihydro-2,5-dioxo-3-furanaceticaci; CIS-ACONITIC ACID ANHYDRIDE; CIS-ACONITIC ANHYDRIDE; CIS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE; CIS-PROPENE-1,2,3-TRICARBOXYLIC ANHYDRIDE; 2,5-dihydro-2,5-dioxofuran-3-acetic acid; Cis-AconiticAnhydride98%; aconi
Molecular FormulaC6H4O5
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)OC1=O)CC(=O)O
InChIInChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)
InChIKeyGVJRTUUUJYMTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Aconitic Anhydride (CAS 6318-55-4) for pH-Sensitive Bioconjugation and Drug Delivery: A Quantitative Comparator Guide for Procurement Decisions


cis-Aconitic anhydride (CAS 6318-55-4), also known as (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride, is a cyclic dicarboxylic acid anhydride derived from cis-aconitic acid, possessing the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol [1]. It is commercially available at ≥98% purity as a white to pale yellow crystalline solid (mp 75–78 °C), and is supplied by major vendors including Thermo Scientific (Alfa Aesar portfolio), Aladdin Scientific, and MedChemExpress . Structurally, it is distinguished from simpler anhydrides (maleic, succinic, citraconic) by the presence of a pendant carboxymethyl group (–CH₂COOH) attached to the α,β-unsaturated anhydride ring. This free γ-carboxylic acid, positioned adjacent to any amide bond formed upon amine acylation, serves as the intramolecular acid catalyst responsible for the compound's characteristic acid-labile, pH-triggered hydrolysis behavior—a mechanistic feature that underpins its differentiation in bioconjugation, prodrug design, and polymer chemistry applications [2].

Why cis-Aconitic Anhydride Cannot Be Interchanged with Maleic, Succinic, or Glutaric Anhydride: The Carboxymethyl-Enabled Acid-Labile Mechanism


The presence of the free γ-carboxylic acid (–CH₂COOH) on the cis-aconitic scaffold is the mechanistic origin of its acid-labile behavior; upon acylation of an amine, this juxtaposed carboxyl group catalyzes intramolecular amide bond hydrolysis under mildly acidic conditions (pH 5–6), a property structurally absent in maleic, succinic, and glutaric anhydrides, which form essentially irreversible, acid-stable amides [1][2]. Even among acid-reversible anhydrides, substitution with citraconic anhydride (2-methylmaleic) alters the reversibility kinetics without providing the same charge-modifying carboxyl group that enhances aqueous solubility and antiproliferative properties of the conjugated protein [3]. The stereochemistry of the aconityl linkage is also critical: the cis-isomer hydrolyzes 4.7-fold faster at pH 5.0 than its trans-isomer, meaning that both the choice of anhydride and the control of conjugation stereochemistry are non-negotiable parameters for achieving predictable pH-triggered release [1][2].

Quantitative Differentiation Evidence for cis-Aconitic Anhydride vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Enzyme Activity Recovery After Reversible Amino Group Blocking: cis-Aconitic vs. Citraconic vs. Maleic vs. Succinic Anhydride

In the benchmark ribonuclease T1 model system, cis-aconitic anhydride and citraconic anhydride both supported near-complete recovery of enzymatic activity after 48 h of regeneration at pH 3.6 and 37 °C, whereas maleic anhydride permitted only partial recovery and succinic anhydride afforded practically no activity regeneration at all [1]. All four anhydrides achieved ~90% inactivation within 30 min at pH 8.0, 0 °C, demonstrating comparable acylation rates; the critical differentiation lies in the reversibility profile [2]. The inactivation was traced specifically to modification of the ε-amino group of Lys-41 and the α-amino group of the N-terminal alanine, establishing lysine-directed reversibility as a selectable feature of cis-aconitic anhydride relative to the irreversible succinic and poorly reversible maleic counterparts [1].

Protein bioconjugation Reversible lysine blocking Enzyme engineering

cis- vs. trans-Aconityl Linker Hydrolysis Half-Life at pH 5.0 for Doxorubicin Conjugates: 4.7-Fold Faster Release from the cis Isomer

Aconityl-doxorubicin (ADOX) synthesized from cis-aconitic anhydride yields two separable isomers—cis-ADOX (36.3% yield) and trans-ADOX (44.8% yield)—due to spontaneous double-bond isomerization during conjugation [1]. When these isomers were separately conjugated to poly(vinyl alcohol) (PVA), the resulting macromolecular prodrugs exhibited dramatically different drug release kinetics at endosomal pH. At pH 5.0, the half-life of DOX release from PVA-cis-ADOX was 3 hours, compared to 14 hours from PVA-trans-ADOX, representing a 4.7-fold acceleration attributable to the stereochemical requirement for intramolecular acid catalysis by the adjacent γ-carboxylic acid [1]. Both conjugates were stable at neutral pH, confirming that the cis-configuration is the functionally active isomer for pH-triggered release. In cytotoxicity assays using J774.1 cells, PVA-cis-ADOX displayed significantly greater antitumor activity than PVA-trans-ADOX, consistent with the faster intracellular DOX release [1].

Prodrug design pH-responsive linkers Doxorubicin delivery

pH-Responsive Drug Release Magnitude: cis-Aconityl Linkers Achieve 3- to 23-Fold Higher Release at pH 5.0 vs. pH 7.4 Across Multiple Conjugate Platforms

The pH-gating performance of the cis-aconityl amide bond has been quantitatively validated across two independent drug delivery platforms. In a magnetic chitosan-cis-aconitic anhydride-doxorubicin (MCS-CAA-DOX) nanocomposite system, 88% of loaded DOX was released within 60 h at pH 5.0, compared with only 29% at pH 7.4—a 3.0-fold difference—with a DOX loading rate of 83% [1]. In an HPMA copolymer-aconityl-adriamycin (P-aconityl-ADR) conjugate, after 48 h incubation at pH 5, 6, and 7, the cumulative ADR release was 63.4%, 9.2%, and 2.8%, respectively—a 22.6-fold differential between pH 5 and pH 7 [2]. The steep pH response profile, with minimal release at physiological pH (<30% over 48–60 h) and rapid release in the endosomal/lysosomal pH range (pH 5–6), is mechanistically attributed to the intramolecular acid-catalyzed hydrolysis of the cis-aconityl amide bond, a mechanism not available to succinyl-derived (SAD) or glutaryl-derived linkers [1][2].

Stimuli-responsive drug delivery Cancer nanomedicine Acid-labile linkers

Gradient pH-Sensitivity Ranking of Anhydride-Modified Copolymers: cis-Aconitic Anhydride (CAD) Provides Tunable Intermediate Acid-Sensitivity Between CDAD and DMMAD

A systematic structure-property study of four anhydride-modified poly(amino acid) copolymers—prepared via ring-opening of succinic anhydride (SA), cis-cyclohexene-1,2-dicarboxylic anhydride (CDA), cis-aconitic anhydride (CA), and dimethylmaleic anhydride (DMMA) initiated by the amino groups of mPEG-block-poly(L-lysine)—established a clear gradient of pH-sensitivity for the resulting polyion complex (PIC) micelles loaded with doxorubicin [1]. The pH-sensitivity order was: SAD < CDAD < CAD < DMMAD, with CAD occupying the intermediate position between the relatively acid-stable CDAD and the highly acid-labile DMMAD [1]. The in vitro drug release rate from the PIC micelles was consistent with this sensitivity ordering, and the intracellular DOX release behavior and cytotoxicity could be predictably adjusted by selecting or blending anhydride modifiers [1]. This establishes cis-aconitic anhydride as a defined, intermediate-sensitivity building block within a tunable four-point gradient, rather than a binary on/off pH-responsive switch.

Polymer chemistry pH-responsive micelles Intracellular drug delivery

Selective Colorimetric Detection and Quantitation of Tertiary Amines Without Interference from Primary or Secondary Amines: cis-Aconitic Anhydride as a Unique Analytical Reagent

cis-Aconitic anhydride reacts selectively with aliphatic tertiary amines in alcoholic solution in the presence of acetic anhydride to produce a yellow chromogen, enabling both qualitative detection and quantitative determination without interference from primary or secondary amines—a selectivity profile not achievable with generic amine-detection reagents such as ninhydrin or TNBS, which react broadly with primary amines [1][2]. Limits of identification are approximately 1–3 μg per 0.5 mL sample [2]. The calibration curves demonstrate linearity across the following analyte-specific concentration ranges: 1–10 μg/mL for 3-dimethylamino-1-propanol, 1.7–17 μg/mL for 2-dimethylaminoethanol, 3–30 μg/mL for nicotine, 5–50 μg/mL for homatropine and cinchonine, and 15–90 μg/mL for reserpine and aconitine [2]. When applied to the assay of the local anesthetic lidocaine, the method was reliable to within 1% precision using a total sample of ≤1 μmole of drug, and selectively detected lidocaine in the presence of primary and secondary amine-containing compounds without chromatographic separation [1].

Analytical chemistry Pharmaceutical quality control Colorimetric assay

Procurement-Relevant Application Scenarios for cis-Aconitic Anhydride: Evidence-Backed Use Cases in Drug Delivery, Bioconjugation, and Analytical Chemistry


pH-Responsive Prodrug and Antibody-Drug Conjugate (ADC) Linker Development

cis-Aconitic anhydride is the reagent of choice for constructing acid-labile amide linkages in tumor-targeted prodrugs and ADCs, where the cis-aconityl spacer remains stable at physiological pH 7.4 (<30% drug release over 48–60 h) but undergoes rapid intramolecular acid-catalyzed hydrolysis in the acidic endosomal/lysosomal compartment (pH 5.0–6.0, 60–88% release within 48–60 h) . The 4.7-fold faster hydrolysis of the cis-isomer (t₁/₂ = 3 h at pH 5.0) compared to the trans-isomer (t₁/₂ = 14 h) necessitates strict control over conjugation stereochemistry, making the procurement of high-purity cis-aconitic anhydride (≥98%) and isomerically defined conjugation protocols essential for reproducible linker performance . This application has been demonstrated with doxorubicin, daunorubicin, and methotrexate payloads across multiple carrier platforms including monoclonal antibodies, BSA, HPMA copolymers, and magnetic nanoparticles .

Reversible Protein Amino Group Protection for Bioconjugation, Allergoid Preparation, and Charge-Modified Therapeutic Proteins

In workflows requiring reversible blocking of lysine ε-amino groups under mild conditions—such as allergoid preparation for immunotherapy, transient protein charge modification, or intermediate protection during multi-step bioconjugation—cis-aconitic anhydride provides near-complete reversibility after 48 h at pH 3.6, matching citraconic anhydride while outperforming maleic (partial recovery) and succinic (no recovery) anhydrides . The aconitylation of Art v 1, the major mugwort pollen allergen, achieved ~80% modification of amino groups with the resulting derivative retaining monomeric form, dramatically reduced pI, and stability at neutral pH with hydrolysis under acidic conditions—properties suitable for safer allergen-specific immunotherapy . For therapeutic proteins, aconitylation of a single lysine in IFN-α2b produced a 3–3.5-fold increase in antiproliferative activity on CaOv ovarian cancer cells, quantitatively comparable to succinylation but with the added potential for pH-dependent de-acylation .

Selective Colorimetric Assay of Tertiary Amine-Containing Pharmaceuticals for Quality Control and Bioanalysis

For quality control release testing of tertiary amine-containing local anesthetics (lidocaine, procaine, tetracaine, propoxycaine, butacaine, piperocaine) and alkaloids (nicotine, reserpine, aconitine), cis-aconitic anhydride enables a rapid, selective colorimetric assay without chromatographic separation . The method achieves limits of identification of 1–3 μg/0.5 mL, linear calibration over 1–90 μg/mL (analyte-dependent), and precision within 1% using ≤1 μmole of total sample—characteristics that support its use in pharmaceutical batch release, dosage form uniformity testing, and biological fluid analysis where primary and secondary amine interference would otherwise necessitate HPLC . The reagent's exclusive reactivity with tertiary amines (no color development with primary or secondary amines) is mechanistically distinct from ninhydrin-based methods and provides the selectivity required for direct assay of tertiary amine drugs in complex mixtures .

Gradient pH-Sensitive Copolymer Building Block for Tunable Polyion Complex Micelle Drug Delivery Systems

In the rational design of pH-responsive polyion complex micelles for adjustable intracellular drug delivery, cis-aconitic anhydride serves as a defined intermediate-sensitivity modifier within a four-component pH-sensitivity gradient (SAD < CDAD < CAD < DMMAD) . By selecting or blending cis-aconitic anhydride (CAD) with succinic anhydride (SAD, acid-insensitive), cis-cyclohexene-1,2-dicarboxylic anhydride (CDAD, low sensitivity), and dimethylmaleic anhydride (DMMAD, high sensitivity), researchers can engineer copolymer-drug conjugates with precisely predetermined intracellular drug release rates tailored to specific tumor microenvironment pH profiles and desired therapeutic windows . This gradient approach, validated with doxorubicin-loaded mPEG-block-poly(L-lysine) copolymers, allows 'on-demand' tuning of release kinetics that is not achievable with a single-anhydride strategy .

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